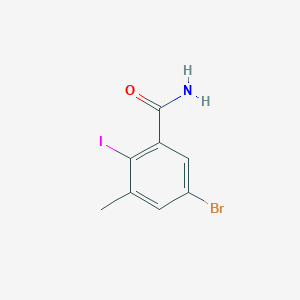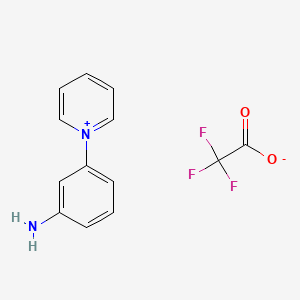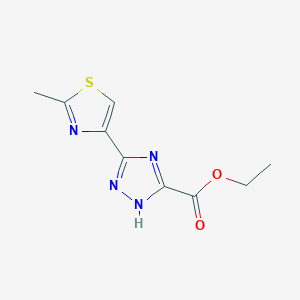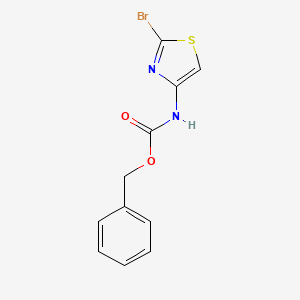
Benzyl (2-bromothiazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-bromothiazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 2-bromothiazol-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-bromothiazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-bromothiazol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-bromothiazol-4-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the thiazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are used.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of benzyl (2-aminothiazol-4-yl)carbamate.
Aplicaciones Científicas De Investigación
Benzyl (2-bromothiazol-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (2-bromothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carbamate group can also interact with proteins, potentially modifying their function.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the bromothiazole moiety and has different reactivity and applications.
2-Bromothiazole: Lacks the benzyl carbamate group and has distinct chemical properties.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
Benzyl (2-bromothiazol-4-yl)carbamate is unique due to the combination of the benzyl carbamate and bromothiazole moieties, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9BrN2O2S |
|---|---|
Peso molecular |
313.17 g/mol |
Nombre IUPAC |
benzyl N-(2-bromo-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-10-13-9(7-17-10)14-11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |
Clave InChI |
PGNKHWKTQXMUSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CSC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


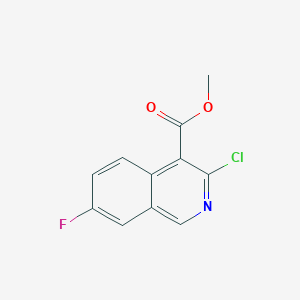
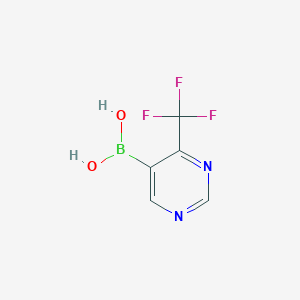

![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
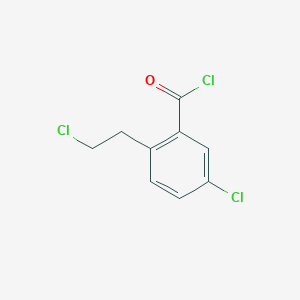
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
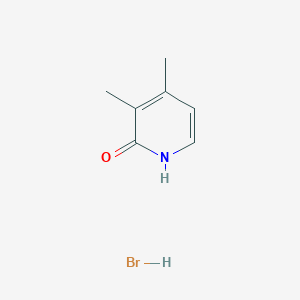

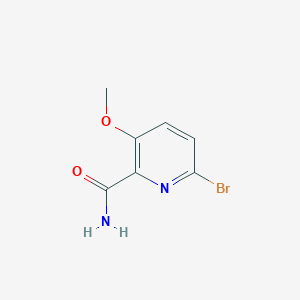
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
